An In-depth Technical Guide to 2-(4-Methanesulfonylphenyl)oxirane: Structure, Properties, and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 2-(4-Methanesulfonylphenyl)oxirane: Structure, Properties, and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methanesulfonylphenyl)oxirane is a synthetically valuable organic compound that incorporates two key pharmacophores: a strained oxirane ring and a methanesulfonylphenyl group. The inherent reactivity of the epoxide, coupled with the electronic properties of the sulfone moiety, makes this molecule a versatile building block for the synthesis of more complex structures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug development.
Chemical Structure and Identifier
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IUPAC Name: 2-(4-methanesulfonylphenyl)oxirane
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Molecular Formula: C₉H₁₀O₃S
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Molecular Weight: 198.24 g/mol [1]
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CAS Number: Not available
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Canonical SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2CO2
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InChI Key: MGRQDNBYYRNGDK-UHFFFAOYSA-N
Physicochemical Properties
Due to the limited availability of experimental data for 2-(4-Methanesulfonylphenyl)oxirane, the following properties are predicted based on its structure and data from analogous compounds such as 2-phenyloxirane and 2-(4-chlorophenyl)oxirane.
| Property | Predicted Value | Notes and References |
| Melting Point (°C) | Likely a solid at room temperature | The presence of the polar sulfone group would increase the melting point compared to 2-phenyloxirane (-37 °C).[2][3] |
| Boiling Point (°C) | > 200 °C (at 760 mmHg) | Higher than 2-phenyloxirane (192-194 °C) due to increased molecular weight and polarity.[2][3] |
| Density (g/mL) | ~1.3 | Expected to be higher than 2-phenyloxirane (1.051 g/mL) and similar to 2-(4-chlorophenyl)oxirane (1.283 g/mL).[2][4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in non-polar solvents and water. | The sulfone and oxirane moieties contribute to its polarity. |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Estimated based on the structure. The sulfone group decreases lipophilicity compared to a simple phenyl group. |
Synthesis of 2-(4-Methanesulfonylphenyl)oxirane
A robust and widely applicable method for the synthesis of epoxides from aldehydes is the Johnson-Corey-Chaykovsky reaction.[5][6][7][8][9] This method involves the reaction of a sulfur ylide with a carbonyl compound. For the synthesis of 2-(4-Methanesulfonylphenyl)oxirane, the logical precursor is 4-(methylsulfonyl)benzaldehyde.[10]
Proposed Synthetic Workflow: Corey-Chaykovsky Epoxidation
Caption: Proposed synthetic workflow for 2-(4-Methanesulfonylphenyl)oxirane via the Corey-Chaykovsky reaction.
Detailed Experimental Protocol
Materials:
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Trimethylsulfonium iodide
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Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
4-(Methylsulfonyl)benzaldehyde[10]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).
-
Add anhydrous DMSO or THF via syringe.
-
Slowly add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature, ensuring the temperature does not exceed 25 °C.
-
Stir the resulting milky white suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Epoxidation:
-
Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.
-
Add the aldehyde solution dropwise to the sulfur ylide suspension at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(4-Methanesulfonylphenyl)oxirane.
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Mechanistic Insights
The Corey-Chaykovsky reaction proceeds via a two-step mechanism.[6] First, the nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate.[6] This is followed by an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfoxide), to form the three-membered oxirane ring.[6]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -SO₂CH₃ | ~3.0 - 3.2 | Singlet | - | 3H |
| Oxirane CH ₂ | ~2.8 - 3.2 | Doublet of doublets | ~2.5, 5.5 | 1H |
| Oxirane CH ₂ | ~3.2 - 3.6 | Doublet of doublets | ~4.0, 5.5 | 1H |
| Oxirane CH | ~3.9 - 4.2 | Doublet of doublets | ~2.5, 4.0 | 1H |
| Aromatic H (ortho to oxirane) | ~7.5 - 7.7 | Doublet | ~8.0 - 8.5 | 2H |
| Aromatic H (ortho to -SO₂CH₃) | ~7.9 - 8.1 | Doublet | ~8.0 - 8.5 | 2H |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -SO₂C H₃ | ~44 - 46 |
| Oxirane C H₂ | ~51 - 53 |
| Oxirane C H | ~52 - 55 |
| Aromatic C (ipso, attached to oxirane) | ~126 - 128 |
| Aromatic C (ortho to oxirane) | ~127 - 129 |
| Aromatic C (ortho to -SO₂CH₃) | ~128 - 130 |
| Aromatic C (ipso, attached to -SO₂CH₃) | ~140 - 142 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Weak |
| S=O stretch (sulfone) | 1325 - 1300 and 1160 - 1140 | Strong |
| C-O-C stretch (oxirane, asymmetric) | ~1250 | Strong |
| C-C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (oxirane, symmetric) | ~950 - 810 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. Key fragmentation patterns would likely involve:[16][17][18]
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Loss of CHO (m/z 29): Cleavage of the oxirane ring to give a fragment at m/z 169.
-
Formation of a tropylium-like cation (m/z 91): If cleavage occurs between the phenyl ring and the oxirane.
-
Loss of the sulfonyl group: Fragmentation of the C-S bond.
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-(4-Methanesulfonylphenyl)oxirane is dominated by the electrophilic nature of the oxirane ring, which is susceptible to nucleophilic ring-opening reactions.[19][20][21][22] The presence of the electron-withdrawing methanesulfonyl group on the phenyl ring can influence the regioselectivity of this ring-opening.
Nucleophilic Ring-Opening Reactions
Caption: General scheme for the nucleophilic ring-opening of 2-(4-Methanesulfonylphenyl)oxirane.
This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity. The resulting β-amino alcohols, β-alkoxy alcohols, or β-thio alcohols are valuable intermediates in pharmaceutical synthesis.[23][24][25][26] For instance, the ring-opening with primary or secondary amines can lead to the synthesis of amino alcohol scaffolds present in many biologically active molecules.
Role in Medicinal Chemistry
Both the oxirane and the methanesulfonylphenyl moieties are prevalent in drug molecules.
-
Oxirane Ring: The strained three-membered ring can act as a covalent modifier by reacting with nucleophilic residues in biological targets.[27] This property is exploited in the design of irreversible enzyme inhibitors.
-
Methanesulfonylphenyl Group: The sulfone group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
Given these features, 2-(4-Methanesulfonylphenyl)oxirane is a promising starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases where targeted covalent inhibitors are of great interest.
Safety and Toxicology
While specific toxicological data for 2-(4-Methanesulfonylphenyl)oxirane is not available, compounds containing an oxirane ring are often considered to be potentially genotoxic and cytotoxic due to their alkylating nature.[28][29] Studies on other simple oxiranes have shown that they can induce apoptosis and DNA damage in cell cultures.[28][29] Therefore, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Health Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Conclusion
2-(4-Methanesulfonylphenyl)oxirane represents a valuable and versatile building block for synthetic and medicinal chemistry. While experimental data for this specific molecule is scarce, its synthesis can be reliably achieved through established methods like the Corey-Chaykovsky reaction. Its dual functionality, combining the reactive epoxide ring with the desirable properties of the sulfone group, makes it an attractive starting point for the discovery of novel drug candidates. Further investigation into its reactivity and biological activity is warranted to fully exploit its potential in drug development programs.
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